2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide
Description
The compound 2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide (CAS: 478030-53-4, Molecular Formula: C₁₉H₁₇ClN₂O₂S, Molar Mass: 372.87 g/mol) is a thiazole-based carboxamide derivative featuring a 4-chlorobenzyl group at the thiazole C2 position and a 4-methoxyphenyl substituent on the carboxamide nitrogen .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-15-8-6-14(7-9-15)20-18(22)16-11-24-17(21-16)10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRZEXVHAACPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. For instance, 4-chlorobenzyl chloride can react with the thiazole intermediate to form the desired product.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C18H15ClN2O2S
- Molecular Weight : 348.84 g/mol
- CAS Number : 478030-53-4
This thiazole derivative combines a thiazole ring with carboxamide functionality, which is crucial for its biological activity.
Antiviral Activity
Research indicates that thiazole derivatives, including 2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide, exhibit significant antiviral properties. Studies have shown that compounds in this class can inhibit viral polymerases, making them potential candidates for treating viral infections such as hepatitis C virus (HCV) and dengue virus (DENV). For example, structural modifications in thiazole derivatives have been linked to enhanced efficacy against HCV NS5B polymerase with IC50 values in the low micromolar range .
Neurological Disorders
Thiazole derivatives are being explored for their neuroprotective effects. The compound's structure allows it to modulate AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. Case studies have demonstrated that specific derivatives can inhibit AMPAR biophysical gating properties, potentially offering therapeutic benefits for conditions like epilepsy and Alzheimer's disease .
Anti-inflammatory Properties
Recent studies have also highlighted the anti-inflammatory potential of thiazole carboxamide derivatives. The compound has been tested for its ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. New derivatives have shown promising results as COX inhibitors with potential applications in treating inflammatory diseases .
Case Study 1: Antiviral Efficacy
A study conducted on a series of thiazole carboxamide derivatives demonstrated that modifications at specific positions on the thiazole ring significantly enhanced antiviral activity against HCV. The lead compound exhibited an EC50 value of 0.26 μM, indicating potent antiviral effects with low cytotoxicity .
Case Study 2: Neuroprotective Effects
In a preclinical trial assessing the neuroprotective effects of thiazole derivatives, researchers found that certain compounds improved cognitive function in animal models of Alzheimer’s disease. The study emphasized the importance of methoxy substitutions on the phenyl rings for enhancing receptor interactions and binding efficiency .
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Structural and Pharmacological Implications
Table 1: Key Structural and Inferred Properties of Analogs
*Inferred molecular formulas based on structural analogs.
Biological Activity
The compound 2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide (commonly referred to as Thiazole-4-carboxamide ) is a member of the thiazole family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including anticancer properties, anticonvulsant effects, and other pharmacological applications. The analysis is supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of Thiazole-4-carboxamide is , with a molecular weight of approximately 358.8 g/mol . The compound features a thiazole ring that contributes significantly to its biological activity due to its unique electronic properties and ability to interact with various biological targets.
Structural Characteristics
- Thiazole Ring : Essential for biological activity, particularly in anticancer and antimicrobial properties.
- Chlorophenyl and Methoxyphenyl Substituents : These groups enhance the lipophilicity and bioavailability of the compound.
Anticancer Activity
Numerous studies have highlighted the potential of Thiazole-4-carboxamide as an anticancer agent. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines.
Thiazole derivatives, including Thiazole-4-carboxamide, often exhibit anticancer activity through:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Bcl-2 Inhibition : Disrupting anti-apoptotic pathways.
- Cell Cycle Arrest : Preventing cancer cell proliferation by interfering with cell cycle progression.
Anticonvulsant Activity
Research has also demonstrated anticonvulsant properties associated with thiazole compounds. For instance, certain thiazole derivatives have shown significant efficacy in animal models for seizure control.
Case Study
A study involving a novel thiazole derivative revealed that it could eliminate tonic extensor phases in induced seizures, providing 100% protection in tested models . This suggests that modifications in the thiazole structure can enhance anticonvulsant efficacy.
Other Pharmacological Activities
Beyond anticancer and anticonvulsant effects, Thiazole-4-carboxamide exhibits various other biological activities:
- Antimicrobial Activity : Effective against several bacterial strains due to its ability to disrupt bacterial cell walls.
- Anti-inflammatory Effects : Inhibition of cyclooxygenase (COX) enzymes has been noted, which could lead to reduced inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of Thiazole derivatives. The presence of electron-withdrawing groups like chlorine enhances the compound's activity by increasing electron density on the thiazole ring, facilitating interactions with biological targets.
Key SAR Findings
- Substituent Effects : The position and nature of substituents on the phenyl rings significantly influence biological activity.
- Thiazole Ring Modifications : Alterations to the thiazole moiety can enhance or diminish activity against specific targets.
Q & A
Basic: What are the recommended synthetic routes for 2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves:
Thiazole Core Formation : Condensation of thiourea derivatives with α-halo ketones or esters under acidic conditions.
Substituent Introduction : Alkylation at the thiazole 2-position using 4-chlorobenzyl bromide.
Carboxamide Coupling : React the thiazole-4-carboxylic acid intermediate with 4-methoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: How is structural elucidation performed for this compound?
Methodological Answer:
Use a combination of:
- X-ray Crystallography : Employ SHELX software for structure refinement. For example, SHELXL can resolve bond lengths/angles with precision (e.g., C-S bond: ~1.70 Å in thiazole) .
- Spectroscopy :
- ORTEP Visualization : Generate 3D molecular graphics using ORTEP-III to validate stereochemistry .
Basic: What are the solubility challenges, and how can they be addressed?
Methodological Answer:
The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C). Strategies include:
| Solvent System | Solubility (mg/mL) | Application |
|---|---|---|
| DMSO | 25–30 | In vitro assays |
| Ethanol/PBS (1:1) | 5–10 | Pharmacokinetics |
| Cyclodextrin Complexation | Up to 15 | In vivo delivery |
- Note : Pre-saturate solvents and validate stability via UV-Vis spectroscopy .
Advanced: How to design structure-activity relationship (SAR) studies for thiazole derivatives?
Methodological Answer:
Substitution Patterns :
- Vary the 4-methoxyphenyl group (e.g., replace with 4-fluorophenyl) to assess electronic effects on receptor binding.
- Modify the benzyl group (e.g., 4-bromo vs. 4-chloro) to study steric impacts.
Assays :
- Enzyme Inhibition : Measure IC50 against target kinases (e.g., EGFR) using fluorescence polarization.
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., MCF-7) .
Advanced: How to optimize in vivo pharmacokinetic studies for this compound?
Methodological Answer:
- Dosing : Administer 10 mg/kg (IV or oral) in rodent models.
- Sampling : Collect plasma at t = 0.5, 1, 2, 4, 8, 24 h post-dose.
- Analytics : Use UPLC-QTOF to detect metabolites (e.g., demethylation at 4-methoxyphenyl).
- Key Parameters :
- Half-life : Adjust formulations (e.g., PEGylation) if t1/2 < 2 h.
- Bioavailability : Improve via nanoemulsions if oral absorption is <20% .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions with Bcl-2 or tubulin.
- Grid Parameters : Center on ATP-binding pocket (x=15, y=20, z=25 Å).
MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG < -8 kcal/mol suggests high potency) .
Advanced: How to resolve contradictory bioactivity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Impurity Interference : Repurify batches using preparative HPLC (C18 column, 70:30 MeCN/H2O).
- Cell Line Differences : Validate across multiple lines (e.g., HepG2 vs. HEK293) and confirm target expression via Western blot .
Advanced: What strategies identify metabolic pathways?
Methodological Answer:
In Vitro Incubation : Use human liver microsomes (HLM) + NADPH.
Metabolite Profiling :
- HPLC-MS/MS : Detect phase I metabolites (oxidation, demethylation).
- Glucuronidation Assays : Incubate with UDPGA and S9 fractions.
Isotope Labeling : Synthesize -labeled compound to track fragmentation patterns .
Advanced: How to characterize polymorphic forms?
Methodological Answer:
Crystallography : Compare PXRD patterns (e.g., Form I vs. Form II).
Thermal Analysis : Use DSC to identify melting points (ΔH fusion > 120 J/g indicates high crystallinity).
Solvent Screening : Recrystallize from 10 solvents (e.g., EtOH, DCM) to isolate metastable forms .
Advanced: How to design synergistic combination therapies?
Methodological Answer:
Combination Index (CI) : Use CompuSyn software to calculate CI < 1 (synergy) with cisplatin or doxorubicin.
Mechanistic Studies :
- Apoptosis : Measure caspase-3 activation via flow cytometry.
- ROS Generation : Quantify using DCFH-DA fluorescence in 3D tumor spheroids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
